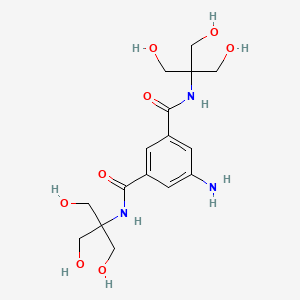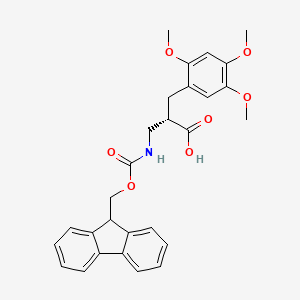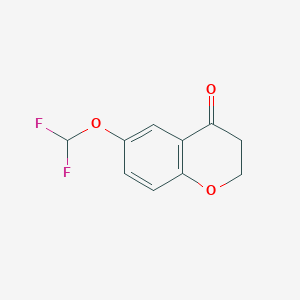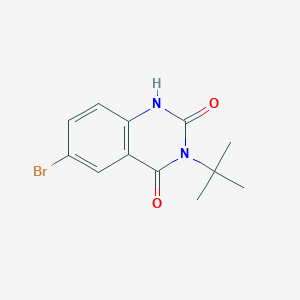
5-Amino-N1,N3-bis(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)isophthalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-N1,N3-bis(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)isophthalamide is a complex organic compound with the molecular formula C14H21N3O6 It is known for its unique structure, which includes multiple hydroxyl groups and an isophthalamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-N1,N3-bis(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)isophthalamide typically involves the reaction of isophthalic acid derivatives with amino alcohols under controlled conditions. One common method involves the use of 5-aminoisophthalic acid as a starting material, which is then reacted with 1,3-dihydroxy-2-(hydroxymethyl)propane in the presence of a suitable catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Amino-N1,N3-bis(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)isophthalamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
5-Amino-N1,N3-bis(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)isophthalamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Amino-N1,N3-bis(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)isophthalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Amino-N,N’-bis(2,3-dihydroxypropyl)isophthalamide: Similar structure but different hydroxyl group positions.
5-Nitro-N,N’-bis(2,3-dihydroxypropyl)isophthalamide: Contains a nitro group instead of an amino group.
5-Amino-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide: Contains additional iodine atoms.
Uniqueness
5-Amino-N1,N3-bis(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)isophthalamide is unique due to its specific arrangement of hydroxyl groups and the presence of an isophthalamide core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H25N3O8 |
|---|---|
Molecular Weight |
387.38 g/mol |
IUPAC Name |
5-amino-1-N,3-N-bis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C16H25N3O8/c17-12-2-10(13(26)18-15(4-20,5-21)6-22)1-11(3-12)14(27)19-16(7-23,8-24)9-25/h1-3,20-25H,4-9,17H2,(H,18,26)(H,19,27) |
InChI Key |
JMHWMNHYMFRONM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)NC(CO)(CO)CO)N)C(=O)NC(CO)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Cyclopropylbenzo[d]isoxazol-6-amine](/img/structure/B12960999.png)

![[(2R,3S,4R)-3,4-di(acetyloxy)-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B12961006.png)







![5-(Difluoromethyl)-1H-pyrrolo[3,2-B]pyridine](/img/structure/B12961041.png)

